(R)-1-(3-Hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide
(R)-1-(3-Hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide
Pe-nme(16:0/16:0), also known as DP(me)pe, belongs to the class of organic compounds known as monomethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N-methylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme(16:0/16:0) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme(16:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme(16:0/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme(16:0/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane.
Brand Name:
Vulcanchem
CAS No.:
3930-13-0
VCID:
VC0124270
InChI:
InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43)
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC
Molecular Formula:
C38H76NO8P
Molecular Weight:
706 g/mol
(R)-1-(3-Hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide
CAS No.: 3930-13-0
Reference Standards
VCID: VC0124270
Molecular Formula: C38H76NO8P
Molecular Weight: 706 g/mol
CAS No. | 3930-13-0 |
---|---|
Product Name | (R)-1-(3-Hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide |
Molecular Formula | C38H76NO8P |
Molecular Weight | 706 g/mol |
IUPAC Name | [2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate |
Standard InChI | InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43) |
Standard InChIKey | QSBINWBNXWAVAK-PSXMRANNSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC |
Physical Description | Solid |
Description | Pe-nme(16:0/16:0), also known as DP(me)pe, belongs to the class of organic compounds known as monomethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N-methylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme(16:0/16:0) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme(16:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme(16:0/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme(16:0/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. |
Synonyms | 1,2-Dipalmitoyl-sn-glycero-3-phospho-N-monomethylethanolamine; Hexadecanoic Acid (1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester; L-1,2-Dipalmitin 2-(Methylamino)ethyl Hydrogen Phosphate; Hexadecanoic Acid (R)-1-(3-H |
PubChem Compound | 107194 |
Last Modified | Nov 11 2021 |
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